molecular formula C5H5IN2O B12287287 2-Iodo-5-methoxypyrimidine

2-Iodo-5-methoxypyrimidine

Cat. No.: B12287287
M. Wt: 236.01 g/mol
InChI Key: XZNIEBQWRZQSSZ-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxypyrimidine typically involves the iodination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrimidine ring.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrimidines with various functional groups.
  • Oxidized derivatives like pyrimidine carboxylic acids.
  • Reduced derivatives like dihydropyrimidines.

Scientific Research Applications

2-Iodo-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting normal cellular processes. The iodine atom can facilitate the formation of reactive intermediates, leading to the inhibition of enzymes or the modification of DNA. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    5-Iodo-2-methoxypyrimidine: Similar structure but with the iodine and methoxy groups swapped.

    2-Iodo-4-methoxypyrimidine: Another isomer with the methoxy group at the fourth position.

    2-Iodo-5-methylpyrimidine: Similar compound with a methyl group instead of a methoxy group.

Uniqueness: 2-Iodo-5-methoxypyrimidine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity. The presence of both an electron-withdrawing iodine atom and an electron-donating methoxy group creates a unique electronic environment, making it a valuable compound for various synthetic and research applications.

Biological Activity

2-Iodo-5-methoxypyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, focusing on its interactions with nucleic acids and proteins, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by an iodine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring. This configuration enhances its lipophilicity, allowing for better cellular membrane permeability and access to intracellular targets. The molecular formula for this compound is C5_5H6_6I1_1N3_3O, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The iodine atom facilitates the formation of reactive intermediates that can inhibit various enzymes, potentially affecting metabolic pathways.
  • Nucleic Acid Interaction : The compound may modify DNA or RNA through interactions that alter their structure or function, thus impacting gene expression and protein synthesis .
  • Cell Membrane Interaction : Enhanced lipophilicity allows the compound to interact effectively with cellular membranes, influencing membrane-bound proteins and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The observed IC50_{50} values are as follows:

Cell Line IC50_{50} (µg/mL)
HeLa226
A549242.52

These results indicate potential applications in cancer therapeutics, warranting further investigation into its mechanism of action against tumor cells .

Case Studies and Research Findings

  • Antiviral Research : A study explored the antiviral properties of pyrimidine derivatives, including this compound. It was found to inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .
  • In Silico Studies : Computational analyses have indicated that this compound interacts favorably with specific protein targets involved in disease pathways, enhancing its profile as a lead compound for drug development .
  • Catalytic Applications : Beyond biological activity, this compound has been investigated for its role in catalysis within synthetic chemistry, showcasing its versatility as a building block in the synthesis of more complex organic molecules.

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

2-iodo-5-methoxypyrimidine

InChI

InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3

InChI Key

XZNIEBQWRZQSSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)I

Origin of Product

United States

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